1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Overview
Description
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Future Directions
The future directions for research on “1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine” could include further studies on its synthesis, structure, and potential biological activities. For instance, the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives and their evaluation for anti-fibrotic activities in vitro has been reported .
Mechanism of Action
Mode of Action
It’s worth noting that related compounds, such as pyrimidinamines, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell damage.
Biochemical Pathways
Based on its structural similarity to pyrimidinamines, it may affect the electron transport chain in mitochondria .
Result of Action
Related compounds such as pyrimidinamines are known to cause cell damage due to an increase in reactive oxygen species resulting from the inhibition of the electron transport in mitochondrial complex i .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of metal catalysts or oxidizing agents like sodium nitrite.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal catalysts, oxygen, or sodium nitrite are commonly used.
Reduction: Hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanes, while substitution reactions can yield various substituted derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are known for their medicinal applications.
Pyridine derivatives: Various pyridine derivatives exhibit similar chemical reactivity and biological properties.
Uniqueness
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of pyridine and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMDEJSGWBFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142952-12-2 | |
Record name | 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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